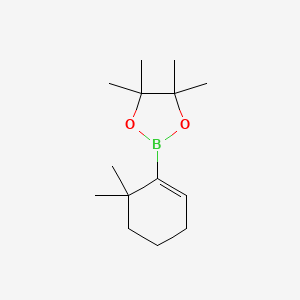

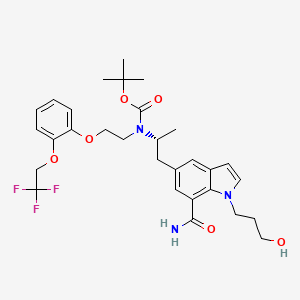

2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This usually includes the IUPAC name, other names (such as common names or synonyms), the molecular formula, and the structure of the compound.

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from readily available starting materials, including the reagents, conditions, and steps involved in the synthesis.Molecular Structure Analysis

This involves analyzing the structure of the compound, including its geometry, the types of bonds (covalent, ionic, etc.), and any interesting structural features.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, reactivity, etc.Aplicaciones Científicas De Investigación

Structural Characteristics and Synthesis

The compound is known for its utility in the synthesis of diboron-containing molecules and as an allylating agent. Its structural characteristic, featuring a boronate ester group, makes it a pivotal reagent in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. For instance, the synthesis and structural analysis of (μ2-Pinacolato-O,O')-bis(pinacolato-O,O')-diboron highlight the compound's role in forming centrosymmetric molecules with potential applications in materials science and catalysis (Clegg et al., 1996).

Material Science Applications

In material science, the compound serves as a precursor for the creation of nanoparticles with enhanced brightness and emission-tuning capabilities. Fischer, Baier, and Mecking (2013) have demonstrated the use of boron-containing compounds for initiating Suzuki-Miyaura chain-growth polymerization, leading to the development of heterodisubstituted polyfluorenes. These materials, characterized by their stable and bright fluorescence emission, find extensive applications in organic light-emitting diodes (OLEDs) and as fluorescence probes in biological imaging (Fischer, Baier, & Mecking, 2013).

Advances in Organic Synthesis

In organic synthesis, the compound's unique reactivity due to the boronate ester group has been exploited for the development of novel organometallic complexes and latent curing agents for epoxy resins. For example, Zheng et al. (1996) explored the synthesis of 1,1-bimetallics of boron and zirconium, revealing potential for creating complex organometallic frameworks with applications in catalysis and organic synthesis (Zheng et al., 1996). Additionally, the latent curing activity of similar compounds for epoxy resins, as investigated by Gao et al. (2014), indicates their significance in enhancing the thermal and mechanical properties of polymeric materials (Gao et al., 2014).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.

Direcciones Futuras

This involves discussing potential future research directions, such as new reactions that could be developed, new applications of the compound, etc.

I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

Propiedades

IUPAC Name |

2-(6,6-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-12(2)10-8-7-9-11(12)15-16-13(3,4)14(5,6)17-15/h9H,7-8,10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUXXNXLYVEFOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)

![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)

![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)

![[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B566123.png)